REACTION_CXSMILES
|
CC1[N:3]([C:8]2[CH:9]=[C:10]([C:15]3[C:16](=[O:22])[N:17]([CH3:21])[N:18]=[CH:19][CH:20]=3)[CH:11]=[CH:12][C:13]=2[CH3:14])C(C)=CC=1.Cl.ON.C(N(CC)CC)C>CCO.O>[NH2:3][C:8]1[CH:9]=[C:10]([C:15]2[C:16](=[O:22])[N:17]([CH3:21])[N:18]=[CH:19][CH:20]=2)[CH:11]=[CH:12][C:13]=1[CH3:14] |f:1.2|
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Name
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4-[3-(2,5-dimethyl-pyrrol-1-yl)-4-methyl-phenyl]-2-methyl-2H-pyridazin-3-one
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Quantity
|
1.05 g
|
Type
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reactant
|
Smiles
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CC=1N(C(=CC1)C)C=1C=C(C=CC1C)C=1C(N(N=CC1)C)=O
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Name
|
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
|
Cl.ON
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 24 hours
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Duration
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24 h
|
Type
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CUSTOM
|
Details
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The solvent was evaporated to dryness under reduced pressure
|
Type
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CUSTOM
|
Details
|
the rsidue was partitioned between water and EtOAc
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
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Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by flash chromatography (hex:EtOAc/1:1)
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1C)C=1C(N(N=CC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.396 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |